molecular formula C14H10O4 B1666695 Benzoyl peroxide CAS No. 94-36-0

Benzoyl peroxide

Cat. No. B1666695
CAS RN: 94-36-0
M. Wt: 242.23 g/mol
InChI Key: OMPJBNCRMGITSC-UHFFFAOYSA-N
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Description

Benzoyl peroxide is an organic compound with the chemical formula C14H10O4 . It is widely recognized for its use in dermatology, particularly in the treatment of acne. This compound is a white granular solid with a faint odor of benzaldehyde. It is poorly soluble in water but dissolves readily in organic solvents such as acetone and ethanol .

Mechanism of Action

Benzoyl peroxide exerts its effects through the generation of free radicals. Upon application to the skin, it decomposes to form benzoyloxy radicals, which interact with proteins and other cellular components. This leads to the degradation of bacterial proteins and the reduction of keratin and sebum around hair follicles . The free radicals also increase the turnover of epithelial cells, promoting skin renewal .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its dual role as an oxidizing agent and a radical initiator. Its ability to generate free radicals makes it particularly effective in polymerization reactions and acne treatment. Additionally, its poor water solubility allows it to be formulated in various topical products for sustained release and efficacy .

Safety and Hazards

Benzoyl peroxide is sensitive to heat, sparks, open flames, and hot surfaces . It may cause an allergic skin reaction or asthma symptoms or breathing difficulties if inhaled . It also causes serious eye irritation .

Future Directions

Benzoyl peroxide has a proven track record of safety and efficacy for the treatment of acne . Recent discoveries have provided new methods of increasing the efficacy and tolerability of topical BPO, making it useful as monotherapy for mild acne or as an adjunct in the treatment of moderate to severe acne vulgaris .

Biochemical Analysis

Biochemical Properties

Benzoyl peroxide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known for its antimicrobial activity against Propionibacterium acnes, a bacterium associated with acne vulgaris. This compound interacts with bacterial proteins by releasing free radicals, which oxidize and disrupt the bacterial cell wall, leading to cell death . Additionally, this compound can interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, by generating reactive oxygen species that can inhibit these enzymes’ activities .

Cellular Effects

This compound affects various types of cells and cellular processes. In keratinocytes, the primary cell type in the epidermis, this compound induces oxidative stress, leading to the activation of cell signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This activation results in the upregulation of pro-inflammatory cytokines and chemokines, which contribute to the inflammatory response observed in acne . This compound also influences gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of free radicals upon its decomposition. These free radicals can react with various biomolecules, including lipids, proteins, and nucleic acids, leading to oxidative damage. This compound exerts its effects by binding to bacterial cell membranes and causing lipid peroxidation, which disrupts membrane integrity and function . Additionally, this compound can inhibit the activity of enzymes involved in DNA repair and replication, further contributing to its antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade upon exposure to light, heat, and moisture. Over time, the degradation products of this compound, such as benzoic acid and oxygen, can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to increased oxidative stress and cellular damage, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and anti-inflammatory properties, making it effective in treating acne. At high doses, this compound can cause toxic effects, including skin irritation, erythema, and increased oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and inflammation. Upon application, this compound is metabolized into benzoic acid and oxygen, which can further participate in biochemical reactions. Enzymes such as catalase and superoxide dismutase play a role in detoxifying the reactive oxygen species generated by this compound, thereby modulating its effects on cellular metabolism . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, impacting overall cellular homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins. Upon application to the skin, this compound penetrates the stratum corneum and reaches the deeper layers of the epidermis. It can interact with binding proteins and transporters, facilitating its distribution within the cellular environment . The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membranes. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its activity and function can be influenced by its localization, as the generation of reactive oxygen species and subsequent oxidative damage can vary depending on the subcellular environment . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzoyl peroxide undergoes various chemical reactions, including:

    Oxidation: this compound is a strong oxidizing agent and can initiate radical polymerization reactions.

    Decomposition: It decomposes readily, forming free radicals that can further react with other compounds.

Common Reagents and Conditions:

Major Products Formed:

properties

IUPAC Name

benzoyl benzenecarboperoxoate
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InChI

InChI=1S/C14H10O4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H
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InChI Key

OMPJBNCRMGITSC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2
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Molecular Formula

C14H10O4
Record name BENZOYL PEROXIDE
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DSSTOX Substance ID

DTXSID6024591
Record name Benzoyl peroxide
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Molecular Weight

242.23 g/mol
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Physical Description

Benzoyl peroxide appears as odorless white powder or granules. Sinks in water. (USCG, 1999), Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Colorless to white crystals or a granular powder with a faint, benzaldehyde-like odor; [NIOSH], Solid, WHITE CRYSTALS OR POWDER., Colorless to white crystals or a granular powder with a faint, benzaldehyde-like odor.
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Boiling Point

Decomposes explosively (NTP, 1992), Decomposes explosively above melting point. Does not reach boiling point., Explodes, decomposes explosively, Decomposes explosively
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Flash Point

176 °F (NIOSH, 2023), 176 °F, 80 °C
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992), <1%, In water, 9.10 mg/L at 25 °C, Sparingly soluble in water, Slightly soluble in water, Sparingly soluble in alcohol; soluble in benzene, chloroform, ether; 1 g dissolves in 40 mL carbon disulfide, in about 50 mL olive oil, For more Solubility (Complete) data for Dibenzoyl peroxide (6 total), please visit the HSDB record page., 0.0091 mg/mL at 25 °C, Solubility in water: poor
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Density

1.334 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.3340 at 25 °C, 1.3 g/cm³, 1.33
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Vapor Pressure

less than 0.1 mmHg at 68 °F (NTP, 1992), 0.0000706 [mmHg], VP: < 0.1 torr at 20 °C, Vapor pressure, kPa at 20 °C:, <1 mmHg
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Mechanism of Action

Acne vulgaris is caused by inflammation in the pilosebaceous gland. Acne is generally caused by increased excretion of sebum from pilosebaceous glands, endocrine factors such as androgenic hormones, keratin developing around follicles, bacterial growth, and inflammation. These factors contribute to the formation of comedones (whiteheads and blackheads). The peroxide bond of benzoyl peroxide is cleaved to form 2 benzoyloxy radicals. These radicals interact nonspecifically with bacterial proteins, interfering with their function, and survival of the bacteria. Over time, free radical interactions with bacterial proteins lead to decreased keratin and sebum around follicles. Benzoyl peroxide can also increase the turnover rate of epithelial cells, leading to skin peeling, and breaking down comedones.
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Color/Form

Crystals, White, granular crystalline solid, Orthorhombic prisms from ether, Colorless to white crystals or a granular powder.

CAS RN

94-36-0
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Melting Point

217 to 221 °F (decomposes) (NTP, 1992), 104.5 °C, 106 - 108 °C, 217 °F
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Synthesis routes and methods I

Procedure details

One liter of water in a glass vessel of a capacity of 5 liters is cooled to 4° C. with ice. 75 g of Na2O2 are dissolved in water with agitation and cooling. Subsequently, a mixture prepared in advance from 260 g benzoyl chloride and 200 g of a commercially available desensitizing agent on the basis of phthalic ester (Ultramoll TGN, from the firm Bayer A. G., Leverkusen) is added drop by drop to the sodium peroxide solution within 20 minutes. During the first 10 minutes the temperature is held at about 8° C. by means of the addition of ice. During the following 10 minutes ice is added so that the temperature can slowly rise to 15° C. Subsequently, the reaction mixture is for 1/2 hour allowed to continue reacting while being agitated, and 12 g of zinc stearate are stirred into the reaction mixture. The pasty constituents are separated from the excess liquid in a centrifuge with settling sump. After two washing cycles and dehydration by means of a centrifuge one obtains a homogeneous, stable benzoyl peroxide paste with about 50% peroxide, 43% desensitizing agent and a remainder of water and zinc stearate. The paste has a viscosity of 1800 poise.
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Name
Na2O2
Quantity
75 g
Type
reactant
Reaction Step One
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Reaction Step One
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260 g
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Reaction Step Two
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phthalic ester
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12 g
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Reaction Step Six

Synthesis routes and methods II

Procedure details

Giving Benzoyl Peroxide as Major Product: A beaker was loaded with 1.23 g ~85% KOH pellets (19 mmoles) dissolved up to 15.9 ml with water, 2.04 ml of 30% aqueous hydrogen peroxide (20 mmoles), 50 ml of Freon® E1, and 2.32 ml of benzoyl chloride (20 mmoles) with ice bath cooling. An ultrasonic horn connected to a 40 Khz, 150 watt Dukane power source was started up at maximum power and lowered into the reaction mixture. After 25 seconds, ultrasonication was stopped, the solids filtered off, washed with water, and sucked dry on the filter. This gave 1.52 g of white solid, a 63% yield of benzoyl peroxide based on starting benzoyl chloride. The filtrate was brought to pH ~1 by the addition of concentrated sulfuric acid and then extracted three times with methylene chloride. The three methylene chloride extracts had a combined volume of 80 ml, 10.0 ml of which took 0.2 ml of 0.1N thiosulfate in iodometric peroxide titration. The failure to find significant amounts of peroxide in the methylene chloride extracts indicates that little if any benzoyl hydroperoxide [C6H5 (C=O)OOH] was formed during the reaction.
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Quantity
1.23 g
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reactant
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2.04 mL
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2.32 mL
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Reaction Step Two
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Yield
63%

Synthesis routes and methods III

Procedure details

70 Parts by weight of a powdery polyphenylene sulfide resin (Tohpren T-4 produced by Tohpren Co., Ltd ; average particle size, 50 μm), 30 parts by weight of a polyester composed of cyclohexanedimethanol and terephtalic acid (polycyclohexanedimethylene terephthalate (hereinafter referred to as PCT); [η]=0.9), which is a thermopalstic polyester, 12 parts by weight of an unsaturated polyester obtained from ethylene glycol and maleic acid anhydride ([η]=0.2), 6 parts by weight of styrene and 1 part by weight of benzoyl peroxide were mixed. The mixture was extruded through a twin-screw extruder (Werner Pfleiderer 30 Φ) at a barrel temperature of 30° C. and pelletized on a pelletizer.
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polyester
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Reaction Step Eight

Synthesis routes and methods IV

Procedure details

4-Acetylamino-2-methylbenzoic acid (Peltier) is converted into the 5-nitro compound by treatment with cold fuming nitric acid. The reaction mix was poured into crushed ice and the solid product collected by filtration and purified by recrystallization from DMF/water or by silica chromatography. The acetamide is removed by alkaline hydrolysis with 1-10% NaOH solution in 90% ethanol. The reaction mixture was added to excess dilute HCl and the solvent evaporated. The crude acid is esterified with satd. methanolic HCl at room temperature for several days. After removal of solvent the product is partitioned between ethyl acetate and satd. sodium bicarbonate. After washing with water the organic phase is evaporated and the residue purified by silica chromatography. The nitro group is reduced to the amino using hydrogen and palladium on carbon in ethanol or DMF. After filtration through celite and evaporation, the crude diamine is converted to the methyl 2-amino-6-methylbenzimidazole-5-carboxylate using cyanogen bromide in methanol at reflux. The mixture is cooled and poured into satd. aq. sodium bicarbonate and the solid product filtered and purified by recrystallization. The exocyclic amino group is acylated by refluxing with phthaloyl dichloride in pyridine followed by reaction of the diazepine with pyrazole in refluxing acetonitrile according to the method of Katritzky. The compound is reacted with either bromine or N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin either neat or in carbon tetrachloride or chloroform or 1,1,1-trichloroethane with the aid of a high intensity sun lamp and/or benzoyl peroxide, to provide the benzylic bromide. It is possible to acylate the diazepine further with isobutryl chloride in pyridine to produce a triply acylated benzimidazole species. This is normally done prior to the bromination.
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5-nitro
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Reaction Step Six

Synthesis routes and methods V

Procedure details

A monomeric mixture (950 parts) consisting of 530 parts of methyl methacrylate, 300 parts of ethyl acrylate, 100 parts of β-hydroxyethyl methacrylate and 20 parts of diethylaminoethyl methacrylate was prepared. A reactor equipped with a stirrer, a thermometer, a condenser and a nitrogen gas inlet tube was charged with 100 parts of the alkyl resin obtained in Referential Example A, 130 parts of toluene, 150 parts of butyl acetate, 400 parts of the above-prepared monomeric mixture and 2 parts of benzoyl peroxide. The temperature was raised to 110° C., and the mixture was maintained at 110° C. for 1 hour, followed by adding 470 parts of toluene. The temperature was again raised to 110° C., and a mixture consisting of 550 parts of the remainder of the monomeric mixture, 200 parts of toluene and 20 parts of benzoyl peroxide was added dropwise at 110° C. over the course of 3 hours. After the addition, the mixture was maintained for 8 hours to afford a solution of a modified copolymer having an involatile content of 50.8%, a Gardner viscosity of Y-Z, Mn of 13,000 and Mw/Mn of 8.4.
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530
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoyl peroxide
Reactant of Route 2
Reactant of Route 2
Benzoyl peroxide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Benzoyl peroxide
Reactant of Route 4
Reactant of Route 4
Benzoyl peroxide
Reactant of Route 5
Benzoyl peroxide
Reactant of Route 6
Benzoyl peroxide

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